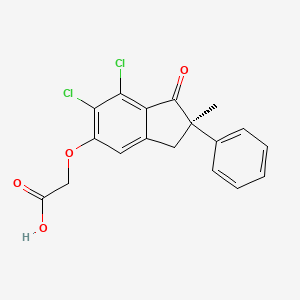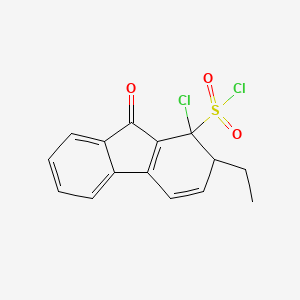
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. The unique structure of this compound allows it to participate in a wide range of synthetic applications, making it valuable in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride typically involves the chlorination of 2-ethyl-9-oxo-2,9-dihydro-1H-fluorene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step is usually carried out using sulfonyl chlorides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex fluorene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .
Applications De Recherche Scientifique
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of both the chloro and sulfonyl chloride groups in 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride makes it uniquely reactive and versatile in various chemical transformations. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Propriétés
Numéro CAS |
53424-17-2 |
|---|---|
Formule moléculaire |
C15H12Cl2O3S |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
1-chloro-2-ethyl-9-oxo-2H-fluorene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H12Cl2O3S/c1-2-9-7-8-11-10-5-3-4-6-12(10)14(18)13(11)15(9,16)21(17,19)20/h3-9H,2H2,1H3 |
Clé InChI |
OYDHRFYTFZGZMB-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CC2=C(C1(S(=O)(=O)Cl)Cl)C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
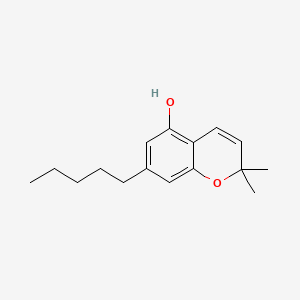


![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
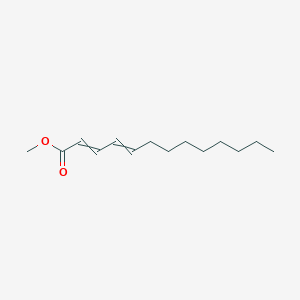
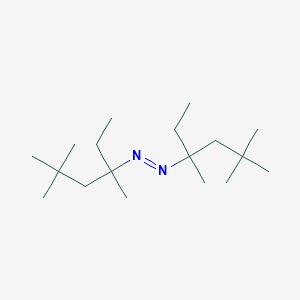


![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

